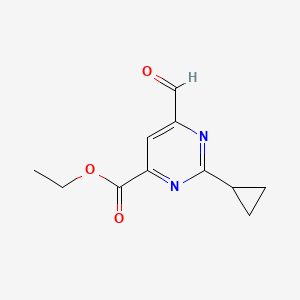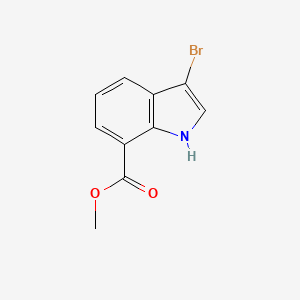
methyl 3-bromo-1H-indole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-1H-indole-7-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the third position and a carboxylate group at the seventh position of the indole ring, with a methyl ester functional group. It is a white crystalline solid, sparingly soluble in water but soluble in organic solvents such as ketones, alcohols, and ethers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1H-indole-7-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 3-bromoindole with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures (0°C) to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
Methyl 3-bromo-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various quinoline derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 3-amino-1H-indole-7-carboxylate or 3-thio-1H-indole-7-carboxylate.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 3-bromo-1H-indole-7-methanol.
科学的研究の応用
Methyl 3-bromo-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of methyl 3-bromo-1H-indole-7-carboxylate involves its interaction with various molecular targets. The bromine atom and the carboxylate group play crucial roles in its reactivity. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme activity .
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 6-bromo-1H-indole-2-carboxylate
- Methyl 7-bromo-1H-indole-3-carboxylate
Uniqueness
Methyl 3-bromo-1H-indole-7-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
methyl 3-bromo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3 |
InChIキー |
XQYBKNRDFIWTDO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC2=C1NC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
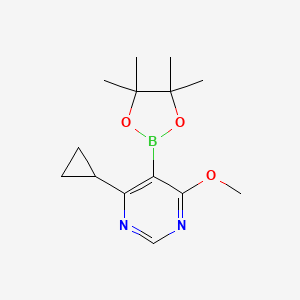

![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)

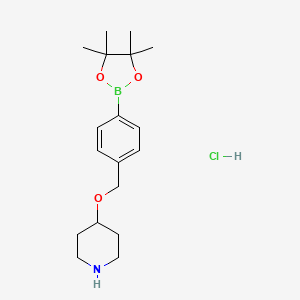
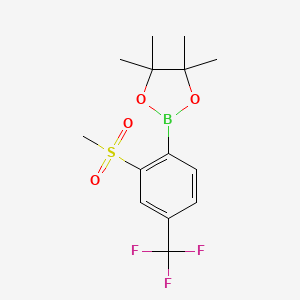
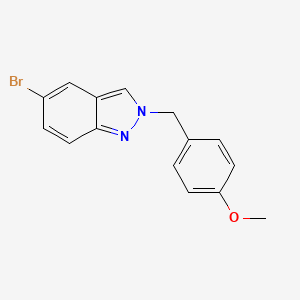
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
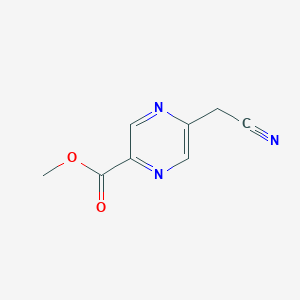
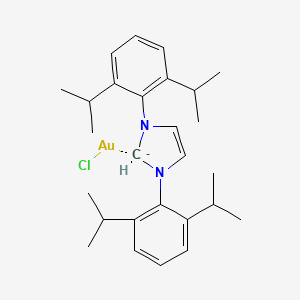
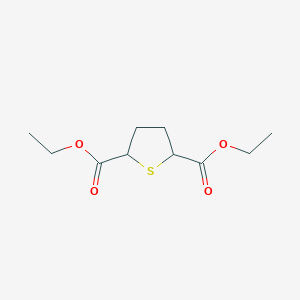
![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
